molecular formula C22H26O7 B1201162 Pseudolaric acid F

Pseudolaric acid F

Cat. No.: B1201162
M. Wt: 402.4 g/mol
InChI Key: UBHOILGODYTXTA-MRFLEFCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudolaric acid F is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.

Scientific Research Applications

Scientific Research Applications of Similar Compounds

Immune-Regulating and Anticancer Activities

Research on compounds like Pseudolaric acid B (a related compound to Pseudolaric acid F) has shown promise in novel treatments for cancer, immune disorders, and inflammatory diseases due to their immunosuppressive and anti-inflammatory properties. Such compounds are being explored further for their potential in cancer treatment and prevention, which could also be an area of interest for this compound (Liu et al., 2017).

Environmental and Agricultural Relevance

Studies on humic substances, which are complex organic compounds similar in nature to Pseudolaric acid derivatives, have shown significant environmental and agricultural relevance. These substances play a crucial role in understanding the transport and bioavailability of pollutants, metal ion behavior in soil and water, and the maturity of compost and organic waste for land application. Insights from such research could inform the environmental and agricultural applications of this compound (Olk et al., 2019).

Nanotechnology in Cancer Diagnosis and Therapy

The development of nano-based strategies, such as the use of folate-conjugated gold nanoparticles, represents a cutting-edge area of scientific research with potential applications in increasing the efficiency of cancer diagnosis and therapy. Such methodologies could be relevant if this compound exhibits properties that make it suitable for conjugation with nanoparticles for targeted therapeutic applications (Beik et al., 2017).

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-3,11-dioxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H26O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,17H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t17-,20+,21-,22-/m0/s1

InChI Key

UBHOILGODYTXTA-MRFLEFCVSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]3CC[C@]2(CC1=O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C

SMILES

CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C

Canonical SMILES

CC1=CCC2(C3CCC2(CC1=O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C

Synonyms

pseudolaric acid F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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